molecular formula C12H18N2O3 B056944 Flutimide CAS No. 162666-34-4

Flutimide

Cat. No.: B056944
CAS No.: 162666-34-4
M. Wt: 238.28 g/mol
InChI Key: SIXHCCPAJIVTOY-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Flutimide plays a crucial role in biochemical reactions by interacting with androgen receptors. It binds to these receptors, preventing androgens like testosterone and dihydrotestosterone from exerting their effects. This interaction inhibits the androgen receptor’s ability to stimulate the transcription of androgen-responsive genes, thereby reducing the growth of androgen-dependent cancer cells . This compound also interacts with enzymes involved in its metabolism, such as cytochrome P450 1A2 (CYP1A2), which converts it into its active metabolite, hydroxyflutamide .

Cellular Effects

This compound affects various types of cells, particularly those in the prostate. By blocking androgen receptors, it disrupts cell signaling pathways that are crucial for cell proliferation and survival. This leads to a decrease in cell growth and induces apoptosis in prostate cancer cells . Additionally, this compound influences gene expression by inhibiting the transcription of genes that are regulated by androgens. It also affects cellular metabolism by altering the levels of metabolic enzymes and metabolites involved in androgen synthesis and degradation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to androgen receptors, thereby preventing androgens from activating these receptors. This competitive inhibition blocks the receptor’s ability to bind to DNA and regulate gene expression . This compound also inhibits the nuclear uptake of androgens, further reducing their ability to stimulate cancer cell growth. Additionally, it can inhibit the synthesis of prostatic DNA, which is essential for cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Initially, it effectively inhibits androgen receptor activity and reduces cancer cell growth. Over prolonged periods, some cancer cells may develop resistance to this compound, leading to a decrease in its efficacy . The stability of this compound is also a factor, as it can degrade over time, affecting its potency. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits androgen receptor activity without causing significant adverse effects. At higher doses, this compound can cause toxicity, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this threshold can lead to adverse outcomes .

Metabolic Pathways

This compound is metabolized primarily in the liver by the enzyme cytochrome P450 1A2 (CYP1A2), which converts it into its active metabolite, hydroxyflutamide . This metabolite retains the ability to inhibit androgen receptors and contributes to the overall therapeutic effect of this compound. The metabolic pathways involved in this compound metabolism also include conjugation reactions that facilitate its excretion from the body .

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific carrier proteins . Once inside the cell, this compound accumulates in the cytoplasm, where it interacts with androgen receptors. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it binds to androgen receptors. It does not typically enter the nucleus, as its primary function is to prevent androgens from activating nuclear receptors . Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound, directing it to specific cellular compartments where it can exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GSK184072 involves several steps, starting from commercially available starting materials. One common method involves the condensation of p-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and reduction to yield resveratrol .

Industrial Production Methods: Industrial production of GSK184072 typically involves the extraction of the compound from natural sources, such as grape skins and seeds, using solvents like ethanol or methanol. The extracted compound is then purified using techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions: GSK184072 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones and other oxidation products.

    Reduction: Dihydroresveratrol.

    Substitution: Acetylated derivatives.

Scientific Research Applications

GSK184072 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying polyphenolic antioxidants.

    Biology: Investigated for its role in cellular signaling pathways and gene expression.

    Medicine: Studied for its potential therapeutic effects in cardiovascular diseases, cancer, and neurodegenerative disorders.

    Industry: Used in the formulation of dietary supplements and functional foods.

Mechanism of Action

GSK184072 exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Uniqueness: GSK184072 is unique due to its ability to activate sirtuins, which are proteins involved in aging and longevity. This sets it apart from other polyphenols that do not have this specific activity .

Properties

IUPAC Name

(5Z)-1-hydroxy-3-(2-methylpropyl)-5-(2-methylpropylidene)pyrazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-7(2)5-9-11(15)14(17)12(16)10(13-9)6-8(3)4/h5,7-8,17H,6H2,1-4H3/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXHCCPAJIVTOY-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=CC(C)C)C(=O)N(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=N/C(=C\C(C)C)/C(=O)N(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162666-34-4
Record name Flutimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162666344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flutimide
Reactant of Route 2
Flutimide
Reactant of Route 3
Flutimide
Reactant of Route 4
Flutimide
Reactant of Route 5
Flutimide
Reactant of Route 6
Flutimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.